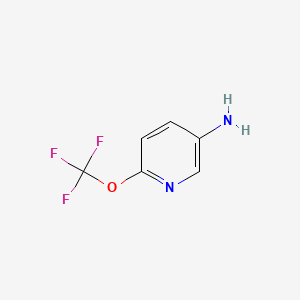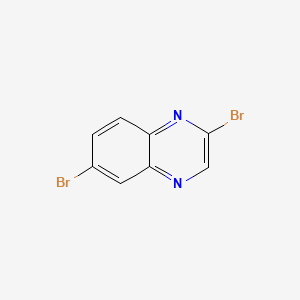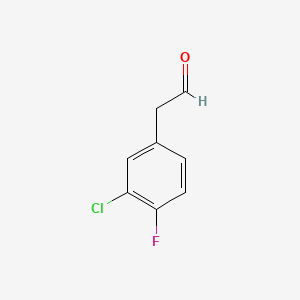
2-(3-Chloro-4-fluorophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-fluorophenyl)acetaldehyde is an aromatic aldehyde compound with the molecular formula C8H6ClFO It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)acetaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)acetaldehyde typically involves the formylation of 3-chloro-4-fluorobenzene derivatives. One common method is the Vilsmeier-Haack reaction, where 3-chloro-4-fluorobenzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenyl)acetic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(3-chloro-4-fluorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-(3-chloro-4-fluorophenyl)acetic acid.
Reduction: 2-(3-chloro-4-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)acetaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
2-(3-Chloro-4-fluorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
3-Chloro-4-fluorobenzaldehyde: Similar structure but without the ethyl group.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHKNLUHANXUAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)
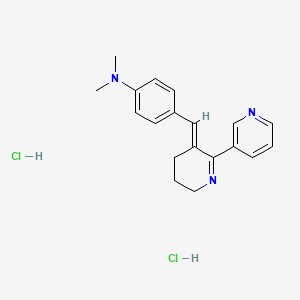
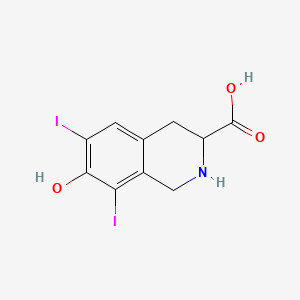
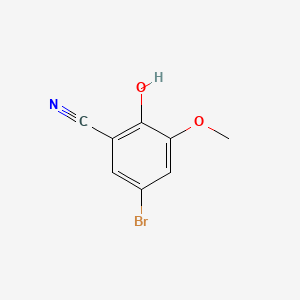
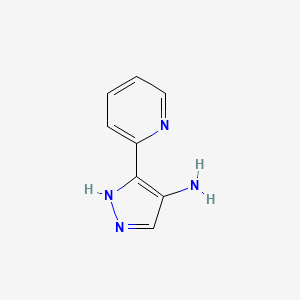
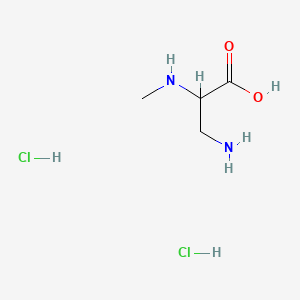
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)
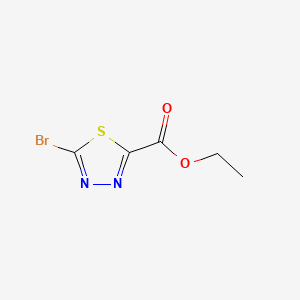
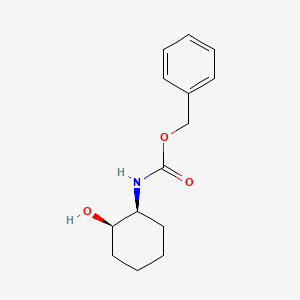
![L-Phenylalanine, 4-(3,5-dimethyl-4-isoxazolyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B599367.png)
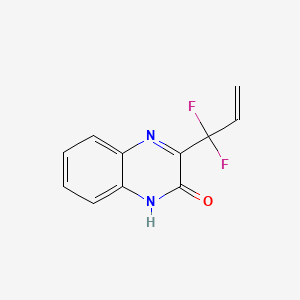
![N-(2-Chloroethyl)-N-[2-[(3,4-dimethoxyphenyl)thio]-1-methylethyl]benzenemethanamine hydrochloride](/img/structure/B599370.png)
